Product packaging for 4-Cyanophenyl sulfamate(Cat. No.:)

4-Cyanophenyl sulfamate

Cat. No.: B8774852
M. Wt: 198.20 g/mol
InChI Key: KYMGZNSEGRJUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyanophenyl sulfamate is a chemical building block of significant interest in medicinal chemistry, particularly in the development of novel anti-cancer agents. Its core research value lies in its role as a key subunit or precursor in the synthesis of dual aromatase-steroid sulfatase inhibitors (DASIs). These inhibitors are single molecules designed to simultaneously block two key enzymes involved in estrogen biosynthesis—aromatase and steroid sulfatase—which is a promising strategy for the endocrine therapy of hormone-dependent breast cancer . The aryl O-sulfamate pharmacophore is a versatile moiety that can confer irreversible inhibition to target enzymes . As part of a research program, derivatives incorporating the this compound structure have been developed and evaluated, showing potent in vitro inhibitory activity . This compound is provided for research use only (RUO) and is intended for further chemical exploration and biological investigation in a controlled laboratory setting. It is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O3S B8774852 4-Cyanophenyl sulfamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2O3S

Molecular Weight

198.20 g/mol

IUPAC Name

(4-cyanophenyl) sulfamate

InChI

InChI=1S/C7H6N2O3S/c8-5-6-1-3-7(4-2-6)12-13(9,10)11/h1-4H,(H2,9,10,11)

InChI Key

KYMGZNSEGRJUFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OS(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for 4 Cyanophenyl Sulfamate and Its Analogues

Established Synthetic Routes to Aryl Sulfamates

The formation of the aryl sulfamate (B1201201) linkage is a key transformation, and several methods have been established for this purpose. These approaches often involve the reaction of a phenolic precursor with a suitable sulfamoylating agent.

Sulfamoyl Fluoride (B91410) Precursors and SuFEx Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a powerful tool for the synthesis of various sulfur-containing compounds, including aryl sulfamates. This "click chemistry" approach relies on the high reactivity and selectivity of the S-F bond.

One of the primary gaseous reagents in SuFEx chemistry is sulfuryl fluoride (SO₂F₂). nih.gov Phenols can react with SO₂F₂ in the presence of a base to yield aryl fluorosulfates. nih.govrsc.org While not directly producing aryl sulfamates, these aryl fluorosulfates are important intermediates that can be further functionalized.

To overcome the challenges of handling gaseous SO₂F₂, solid reagents that act as "F-SO₂+" donors have been developed. For instance, a fluorosulfuryl imidazolium (B1220033) triflate salt has been shown to be a highly reactive fluorosulfating agent. researchgate.net This reagent can react with primary amines and anilines to produce sulfamoyl fluorides. researchgate.net These sulfamoyl fluorides can then, in principle, be used to sulfamoylate phenols to generate the desired aryl sulfamates. The combination of calcium triflimide and DABCO has been shown to activate sulfamoyl fluorides for reactions with amines to form sulfamides, and a similar activation could potentially be applied to reactions with phenols. organic-chemistry.org

Another approach involves the use of hexafluoroisopropyl sulfamate, a bench-stable solid that reacts with a variety of nucleophiles, including phenols, under mild conditions to provide sulfamates. organic-chemistry.org

Phenol (B47542) Ligation Approaches

The direct attachment of a sulfamate group to a phenol, which can be described as a phenol ligation approach, is a common strategy for synthesizing aryl sulfamates. This typically involves the reaction of a phenol with a sulfamoylating agent.

A widely used method for the synthesis of aryl sulfamates is the reaction of a phenol with sulfamoyl chloride in the presence of a base. This straightforward approach allows for the direct formation of the aryl sulfamate bond. For instance, the synthesis of various derivatives of 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate involved the reaction of the corresponding phenol with sulfamoyl chloride in N,N-dimethylacetamide (DMA) at temperatures ranging from 0 °C to room temperature. nih.gov

Electron-deficient aryl sulfamates can themselves act as activated group transfer reagents for the sulfamoylation of alcohols, catalyzed by N-methylimidazole. organic-chemistry.org This suggests the possibility of trans-sulfamoylation reactions where a pre-formed aryl sulfamate transfers its sulfamoyl group to another phenol.

One-Pot, Two-Step Procedures in Sulfamate Synthesis

The development of one-pot, multi-step reactions is a key goal in modern organic synthesis to improve efficiency and reduce waste. In the context of sulfamate synthesis, a one-pot sulfamation and thermal sulfonation reaction has been developed. nih.gov This process involves the initial formation of an N-sulfamate from an aniline (B41778) using tributylsulfoammonium betaine (B1666868) (TBSAB), which then undergoes a thermal rearrangement to a C-sulfonate. nih.gov While the final product is a sulfonate rather than a sulfamate, this methodology demonstrates the principle of a one-pot, two-step sequence involving a sulfamate intermediate. nih.gov

More directly relevant to aryl sulfamate synthesis, a one-pot, two-step procedure can be envisioned where a phenol is first deprotonated with a base, followed by the in-situ addition of a sulfamoylating agent like sulfamoyl chloride to yield the aryl sulfamate without the need for isolation of the intermediate phenoxide.

Palladium-Catalyzed Functionalization and Cross-Coupling Reactions

Aryl sulfamates, including 4-cyanophenyl sulfamate, have proven to be valuable substrates in palladium-catalyzed cross-coupling reactions. The sulfamate group can act as a leaving group, enabling the formation of new carbon-nitrogen and carbon-carbon bonds.

Amination of Aryl Sulfamates

The palladium-catalyzed amination of aryl sulfamates has been established as a robust method for the formation of C-N bonds. This reaction provides an alternative to the more traditional Buchwald-Hartwig amination of aryl halides.

A recently developed palladium-based catalyst system has demonstrated a broad scope for the amination of aryl sulfamates with a variety of nitrogen nucleophiles, including anilines, primary and secondary alkyl amines, heteroaryl amines, N-heterocycles, and primary amides. nih.gov Notably, p-cyanophenyl sulfamate was successfully coupled with aniline using this methodology, showcasing the utility of this specific substrate in such transformations. nih.gov The reaction conditions typically involve a palladium precatalyst, a phosphine (B1218219) ligand, and a base, with the reaction being carried out in a suitable solvent at elevated temperatures. nih.gov

The general reaction conditions for the palladium-catalyzed amination of aryl sulfamates are as follows:

ComponentRoleTypical Reagents/Conditions
Aryl Sulfamate Electrophilee.g., this compound
Amine NucleophileAnilines, alkyl amines, heterocycles, amides
Palladium Precatalyst CatalystN-methyl-2-aminobiphenyl palladacycle
Ligand Catalyst componentPCyp₂ArXyl2
Base ActivatorNaOtBu
Solvent Reaction mediumtBuOH:H₂O mixture
Temperature Reaction condition110 °C

Table 1: Typical Reaction Conditions for the Palladium-Catalyzed Amination of Aryl Sulfamates. nih.gov

Utilization of Aryl Sulfofluoridates as Cross-Coupling Partners

Aryl sulfofluoridates, which include aryl fluorosulfates, have gained significant attention as versatile and powerful partners in cross-coupling reactions. researchgate.net They serve as less toxic and more atom-economical alternatives to aryl triflates. researchgate.net

Aryl fluorosulfates are readily prepared from phenols using sulfuryl fluoride (SO₂F₂), making them easily accessible from a wide range of starting materials. researchgate.net These compounds can participate in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Negishi couplings, to form new carbon-carbon bonds. researchgate.net This allows for the conversion of the C-O bond of a phenol, via the fluorosulfate (B1228806), into a C-C bond. While not a direct reaction of this compound, the analogous 4-cyanophenyl fluorosulfate could be employed in these transformations, highlighting the broader utility of phenol-derived sulfonyl-containing functional groups in cross-coupling chemistry.

Synthesis of Radiolabeled this compound Derivatives for Research Applications

The development of radiolabeled derivatives of this compound is crucial for their use as positron emission tomography (PET) tracers in biomedical imaging research. These radiotracers allow for the non-invasive in vivo visualization and quantification of their biological targets. The short half-life of positron-emitting radionuclides, such as Carbon-11 (B1219553) (¹¹C), necessitates rapid and efficient synthetic methodologies.

Carbon-11 Labeling Strategies

The primary strategy for labeling this compound analogues with Carbon-11 involves the introduction of a [¹¹C]methyl group onto a suitable precursor molecule. [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) is a commonly employed methylating agent for this purpose. The radiolabeling is typically achieved through an O-[¹¹C]methylation reaction under basic conditions. tandfonline.comtandfonline.com

In a specific example, the target tracer 2-chloro-4-(((4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino)methyl)-6-[¹¹C]methoxyphenyl sulfamate ([¹¹C]7) was synthesized from its corresponding hydroxyl precursor. tandfonline.comtandfonline.com The reaction involves the O-methylation of the phenolic hydroxyl group using [¹¹C]CH₃OTf. The process is rapid to accommodate the 20.4-minute half-life of Carbon-11. tandfonline.comtandfonline.commdpi.com Following the methylation, the radiolabeled product is purified using reversed-phase high-performance liquid chromatography (HPLC). tandfonline.comtandfonline.com

This radiosynthesis has been shown to produce the desired tracer in good radiochemical yields, typically ranging from 40–45% (decay corrected to the end of bombardment), with high specific activity at the end of synthesis, reported to be between 111-185 GBq/μmol. tandfonline.comtandfonline.com

RadiotracerPrecursorLabeling AgentRadiochemical Yield (Decay Corrected)Specific Activity (End of Synthesis)
2-chloro-4-(((4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino)methyl)-6-[¹¹C]methoxyphenyl sulfamate2-chloro-4-(((4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino)methyl)-6-hydroxyphenyl sulfamate[¹¹C]CH₃OTf40-45%111-185 GBq/μmol

Precursor Synthesis for Radiotracer Development

The synthesis of the precursor molecule is a critical step in the development of a radiotracer. For the Carbon-11 labeling of this compound analogues, a hydroxylated precursor is required to serve as the site for the [¹¹C]methylation reaction. The synthesis of these precursors often involves a multi-step process. tandfonline.com

Structure Activity Relationship Sar Studies of 4 Cyanophenyl Sulfamate Derivatives

Design Principles for Dual Enzyme Inhibition

The fundamental design principle for dual aromatase-sulfatase inhibitors (DASIs) is the combination of two distinct pharmacophores into a single molecule. researchgate.netnih.gov One part is the aryl sulfamate (B1201201) ester, a known pharmacophore for potent, irreversible inhibition of steroid sulfatase (STS). nih.govmdpi.com The other part is a nitrogen-containing heterocycle, such as a triazole, which ligates to the heme iron of the aromatase enzyme, causing reversible inhibition. nih.gov

The 4-cyanophenyl sulfamate scaffold serves as a key template in this "drug-prodrug" approach. researchgate.net The sulfamate group (OSO2NH2) is crucial for STS inhibition. mdpi.com This is often attached to a phenyl ring, which is then connected via a linker (e.g., methylene) to a second component comprising a nitrogen atom and another aryl ring, typically the 4-cyanophenyl group, which interacts with aromatase. nih.govbath.ac.uk The goal is to create a single agent that can concurrently block both enzymes, potentially leading to a more comprehensive estrogen deprivation and a more effective treatment for hormone-dependent cancers. researchgate.netnih.gov

Impact of Aromatic Substitutions on Biological Activity

Halogenation Effects and Positional Isomerism on the Sulfamate-Bearing Phenyl Ring

The substitution of halogen atoms on the sulfamate-bearing phenyl ring has a pronounced effect on the inhibitory activity of these dual inhibitors.

Positional Isomerism : The location of the halogen substituent is critical. Substitution at the ortho position relative to the sulfamate group is generally more effective for inhibiting aromatase compared to substitution at the meta position. nih.govbath.ac.uk For instance, relocating a halogen from the ortho to the meta position was found to decrease aromatase inhibition. nih.gov Conversely, this same relocation did not significantly affect STS inhibitory activity, with both ortho- and meta-halogenated compounds showing similar potency against STS. nih.gov

Halogen Type : The nature of the halogen also plays a role. For aromatase inhibition, an ascending order of potency is often observed with increasing size and lipophilicity of the halogen: bromo > chloro > fluoro. nih.govbath.ac.uk

Dihalogenation : Introducing a second halogen can further enhance activity. For example, adding a second fluorine atom at the other meta position of a meta-fluoro-substituted derivative to create a m,m'-difluoro compound significantly improved aromatase inhibition. nih.gov These m,m'-disubstituted derivatives were found to be more potent aromatase inhibitors than their ortho-halogenated counterparts. nih.gov However, this enhancement from disubstitution does not necessarily extend to STS inhibition. nih.gov

Table 1: Effect of Halogenation on Aromatase and STS Inhibition (IC₅₀ nM)
Compound ModificationAromatase IC₅₀ (nM)STS IC₅₀ (nM)Reference
o-Fluoro1240 nih.gov
m-Fluoro3921 nih.gov
o-Chloro2.320 nih.gov
m-Chloro1840 nih.gov
o-Bromo0.8239 nih.gov
m-Bromo2.629 nih.gov
m,m'-Difluoro1.3- nih.gov
m,m'-Dichloro0.6- nih.gov

Role of the Cyano Group and Other Ring Modifications on the Remote Aryl Moiety

The para-cyano group on the remote phenyl ring is a critical component for achieving potent dual inhibitory activity. nih.govbath.ac.uk

Importance of the Cyano Group : The replacement of the para-cyano group with a hydrogen atom has been shown to be detrimental to both aromatase and STS inhibition, with inhibitory potencies dropping by an order of magnitude or more. nih.gov For aromatase, the cyano group is thought to be important for interacting with the enzyme's active site. nih.gov For STS, it is hypothesized that the para-cyano group may act as a hydrogen bond acceptor, leading to a better binding affinity. nih.govbath.ac.uk Exchanging the para-cyano group for a para-chloro substituent, however, can result in compounds with potent dual inhibition, suggesting the chloro group can replicate key interactions. nih.gov

Ring System Modifications : The entire para-cyanophenyl ring has also been subject to modification. Replacing this ring with other moieties, such as a 3,5-difluorophenyl ring or a 2,2-difluorobenzo[d] researchgate.netnih.govdioxol-5-yl moiety, did not improve aromatase inhibition but did result in compounds with higher potency against STS. nih.gov This suggests that while the para-cyanophenyl ring offers the best-balanced dual inhibition for this class of compounds, modifications can be made to selectively enhance STS activity. nih.gov

Table 2: Effect of Remote Aryl Moiety Modification on Inhibition (IC₅₀ nM)
Compound ModificationAromatase IC₅₀ (nM)STS IC₅₀ (nM)Reference
Unmodified (para-cyanophenyl)100227 nih.gov
H instead of CN24831557 nih.gov
3,5-Difluorophenyl Ring-45 nih.gov
2,2-Difluorobenzo[d] researchgate.netnih.govdioxol-5-yl Ring-52 nih.gov

Modifications of Alkylene Linker and Heterocyclic Moieties

The linker connecting the two aryl rings is another key structural element that can be modified to tune the inhibitory profile.

Alkylene Linker Length : The length of the alkylene linker is crucial. Studies have shown that extending the methylene (B1212753) linker (-CH2-) to an ethylene (B1197577) (-CH2CH2-) or propylene (B89431) (-CH2CH2CH2-) group is detrimental to STS activity. nih.govnih.gov This decrease in STS inhibition may be due to increased molecular flexibility, which results in less favorable binding within the active site. nih.gov In contrast, extending the linker can sometimes improve aromatase inhibition. nih.gov

Linker Composition : Replacing the methylene linker with a difluoromethylene (-CF2-) group has also been explored. This modification was found to have an adverse effect on STS inhibition. nih.gov

Heterocyclic Moieties : The triazole ring is a common heterocyclic moiety in these dual inhibitors, essential for its role in ligating the aromatase heme group. Replacing the triazole group with an imidazole (B134444) group has been investigated as part of SAR studies. nih.gov

Comparative Analysis of Structural Classes for Potency and Selectivity

The development of this compound derivatives has led to several distinct structural classes of dual inhibitors. Comparing these classes reveals key trends in potency and selectivity.

Initial non-steroidal dual aromatase-sulfatase inhibitors (DASIs) based on a biphenyl (B1667301) template established the importance of the para-cyano group for balanced dual inhibition. nih.gov Subsequent modifications, particularly halogenation of the sulfamate-bearing ring, led to significant improvements in potency. For example, m,m'-dihalogenated derivatives were found to be exceptionally potent aromatase inhibitors. nih.govbath.ac.uk

Another design approach involved incorporating the aromatase-inhibiting pharmacophore into a known sulfamate-based STS inhibitor framework. nih.gov This led to the development of hybrid structures combining core motifs from different classes of DASIs. Several of these hybrid compounds demonstrated markedly improved dual inhibitory activities, with some reaching picomolar potency against both enzymes. nih.gov

Selectivity is also a key consideration. While many modifications enhance potency against the target enzymes (aromatase and STS), they can also affect activity against other enzymes, such as different isoforms of carbonic anhydrase (CA). tandfonline.com The sulfamate moiety itself is a known zinc-binding group and can confer CA inhibitory activity. acs.orgnih.gov Therefore, a comprehensive analysis requires comparing activity across a panel of enzymes to identify compounds with the most desirable therapeutic profile—high potency against target enzymes and low activity against off-target enzymes.

Enzyme Inhibition Mechanisms and Molecular Interactions of 4 Cyanophenyl Sulfamate Analogues

Steroid Sulfatase (STS) Inhibition by Sulfamate-Containing Compounds

The inhibition of steroid sulfatase (STS) by sulfamate-containing compounds is a key strategy in targeting hormone-dependent diseases. nih.gov STS is the enzyme responsible for hydrolyzing inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. nih.govsci-hub.se These active steroids can drive the growth of hormone-dependent cancers. nih.gov The aryl O-sulfamate group has been identified as the core pharmacophore, or the essential molecular feature, responsible for potent STS inhibition. nih.govbioscientifica.commdpi.com

Sulfamate-containing compounds, including both steroidal and non-steroidal examples, are recognized as mechanism-based inactivators, or "suicide substrates," of steroid sulfatase. nih.gov Their inhibitory action is characteristically time- and concentration-dependent. nih.govacs.orgnih.gov This means that the extent of enzyme inhibition increases with both the duration of exposure and the concentration of the inhibitor.

Prominent examples demonstrating this profile include estrone-3-O-sulfamate (EMATE) and the non-steroidal compound 4-methylcoumarin-7-O-sulfamate (COUMATE). nih.govacs.org EMATE, a steroidal derivative, potently inhibits estrone sulfatase (E1-STS) activity in a time- and concentration-dependent manner. acs.orgnih.govresearchgate.net Similarly, COUMATE and its analogues are also classified as irreversible inhibitors that function in a time- and concentration-dependent fashion. bioscientifica.comnih.gov This profile is a hallmark of mechanism-based inhibitors, which are processed by the enzyme's catalytic machinery to generate a reactive intermediate that then covalently modifies and inactivates the enzyme. nih.gov

The interaction between sulfamate (B1201201) inhibitors and the STS enzyme is irreversible. bioscientifica.comresearchgate.net This has been confirmed through experiments where, following treatment with the inhibitor, extensive washing or dialysis fails to restore enzyme activity. nih.gov This lack of recovery indicates that a stable, covalent bond has formed between the inhibitor and the enzyme. sci-hub.se

The efficiency of this irreversible inhibition can be quantified by specific kinetic parameters. For instance, studies on various coumarin-based sulfamate derivatives have determined their inactivation constants (Kᵢ) and rates of inactivation (kᵢₙₐ꜀ₜ). The ratio kᵢₙₐ꜀ₜ/Kᵢ is a measure of the inhibitor's efficiency.

Table 1: Kinetic Parameters of Selected Sulfamate-Based STS Inhibitors

Compound Type Target IC₅₀ Kᵢ (nM) kᵢₙₐ꜀ₜ/Kᵢ (nM⁻¹min⁻¹) Reference
EMATE Steroidal STS in MCF-7 cells 65 pM - - nih.gov
COUMATE Non-steroidal STS in MCF-7 cells 380 nM - - nih.gov
Irosustat (STX64) Non-steroidal STS - - - researchgate.net
Compound 19m Tricyclic Coumarin (B35378) Placenta STS - 0.11 8.8 diva-portal.org
Compound 19v Tricyclic Coumarin Placenta STS - 0.02 17.5 diva-portal.org
Compound 19w Tricyclic Coumarin Placenta STS - 0.03 14.8 diva-portal.org

| Compound 3j | Benzylaminocoumarin | Placenta STS | 130 nM | 86.9 | - | wordpress.com |

Note: IC₅₀ is the half-maximal inhibitory concentration. Kᵢ is the inhibitor inactivation constant. kᵢₙₐ꜀ₜ is the maximal rate of inactivation. The kᵢₙₐ꜀ₜ/Kᵢ ratio indicates the efficiency of irreversible inhibition.

Sulfamate-based inhibitors are active site-directed, meaning they are designed to specifically interact with the catalytic center of the STS enzyme. bioscientifica.comacs.orgnih.gov Evidence for this comes from protection studies, which show that the presence of the natural substrate, estrone sulfate, protects the enzyme from being inactivated by inhibitors like EMATE. nih.govnih.gov This competition for the active site confirms that the inhibitor binds to the same location as the substrate.

The proposed mechanism involves the sulfamate group being recognized and processed by the active site. bioscientifica.com The enzyme's active site contains a unique, catalytically essential formylglycine (FGly) residue. bioscientifica.com It is believed that the sulfamate inhibitor is attacked by a nucleophile in the active site, leading to the transfer of the sulfamoyl group (SO₂NH₂) to this critical residue. nih.govbioscientifica.com This covalent modification, possibly through the formation of an imine N-sulfate or a sulfamoylated adduct, results in the permanent inactivation of the enzyme. nih.govresearchgate.net

The fundamental pharmacophore for active site-directed STS inhibition is the aryl O-sulfamate ester moiety. bioscientifica.commdpi.com This core structure consists of an aromatic ring attached to an oxygen atom, which is in turn bonded to a sulfamate group (-OSO₂NH₂). The inhibitor mimics the natural substrate, estrone sulfate, allowing it to fit into the enzyme's active site.

While the aryl sulfamate is the key reactive element, the scaffold to which it is attached plays a crucial role in determining potency and selectivity. nih.gov

Steroidal Scaffolds: The first highly potent inhibitors, like EMATE, were based on a steroidal core (the estrone A-ring), which provides a high affinity for the enzyme's substrate-binding pocket. bioscientifica.com

Non-Steroidal Scaffolds: To avoid the inherent estrogenicity of steroidal inhibitors, non-steroidal scaffolds have been developed. bioscientifica.com A prominent example is the coumarin-based structure found in COUMATE and Irosustat. bioscientifica.comnih.gov Other scaffolds include biphenyls and biphenyl (B1667301) ethers. researchgate.net

Modifications: The inhibitory potency can be further enhanced by specific substitutions on the aromatic ring system. mdpi.com

Aromatase Inhibition by Specific 4-Cyanophenyl Sulfamate Derivatives

Certain derivatives of this compound are designed not only to inhibit STS but also to target aromatase, a key enzyme in estrogen biosynthesis. nih.govnih.gov Aromatase, a member of the cytochrome P450 family, converts androgens into estrogens. researchgate.net Inhibitors of this enzyme are a cornerstone of therapy for hormone-dependent breast cancer. nih.gov

The design of these dual-acting compounds is often based on the structures of known non-steroidal aromatase inhibitors, such as letrozole (B1683767) and anastrozole. nih.govresearchgate.net These structures typically feature a nitrogen-containing heterocycle, like a 1,2,4-triazole, which coordinates with the heme iron atom in the aromatase active site, thereby blocking its catalytic function. tandfonline.com The 4-cyanophenyl group is another critical component that interacts with the active site. nih.govbath.ac.uk By incorporating a sulfamate group onto the phenyl ring of an aromatase inhibitor scaffold, researchers have created single molecules capable of targeting aromatase. bath.ac.uk

The inhibitory potency against aromatase is highly sensitive to the molecular structure, including the position of substituents on the phenyl ring. bath.ac.uk

Dual Aromatase-Steroid Sulfatase Inhibition (DASI) Mechanisms

Dual Aromatase-Steroid Sulfatase Inhibitors (DASIs) are single chemical entities designed to simultaneously block both aromatase and steroid sulfatase. ontosight.aiacs.org This dual-pronged approach offers a more comprehensive blockade of estrogen production than inhibiting either enzyme alone, potentially leading to a synergistic therapeutic effect. tandfonline.comontosight.ai

The mechanism of a DASI relies on a "merged pharmacophore" strategy. mdpi.com The molecule contains two distinct functional regions:

An Aromatase-Inhibiting Moiety: This is typically a non-steroidal structure featuring a 4-cyanophenyl group and a nitrogen heterocycle (e.g., a 4H-1,2,4-triazol-4-yl group) that binds to the active site of aromatase. nih.govontosight.ai

An STS-Inhibiting Moiety: This is the aryl sulfamate group, which directs the molecule to the STS active site and irreversibly inactivates it via covalent modification. mdpi.comontosight.ai

The first-generation DASIs were based on the structure of 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. nih.govbath.ac.uk Structure-activity relationship studies have explored various modifications to this template, such as adding halogen atoms or utilizing different ring systems (e.g., bicyclic naphthalene (B1677914) rings) to optimize the inhibitory activity against both enzymes. nih.govbath.ac.uk

Table 2: Dual Aromatase and STS Inhibitory Activity of Selected this compound Analogues

Compound Modification Aromatase IC₅₀ (nM) STS IC₅₀ (nM) Reference
DASI 1 2-Bromo derivative with naphthalene ring 0.25 205 nih.govresearchgate.net
DASI 2 Naphthalene ring derivative - 26 nih.gov
DASI 3 Imidazole (B134444) derivative 0.2 2.5 nih.gov

| Parent Phenol (B47542) of DASI 3 | (Lacks sulfamate group) | 0.028 | - | nih.gov |

Data derived from in vitro assays using JEG-3 cells. The parent phenol compound is shown for comparison to illustrate the effect of the sulfamate group on aromatase inhibition.

The development of potent DASIs with optimized pharmacokinetics could provide a powerful therapeutic option for managing hormone-dependent cancers. nih.gov

Carbonic Anhydrase (CA) Inhibition by Sulfamate-Bearing Compounds

Sulfamate-containing compounds are a well-established class of carbonic anhydrase inhibitors (CAIs). nih.gov These compounds, including this compound, are recognized for their ability to effectively inhibit various isoforms of carbonic anhydrase, enzymes that play a crucial role in physiological processes such as pH regulation and CO2 transport. ontosight.aitandfonline.com The sulfamate moiety (–OSO2NH2) is a key functional group that facilitates the binding of these inhibitors to the active site of carbonic anhydrase. ontosight.ai

Binding Modes to CA Isoforms

The binding of sulfamate-bearing compounds to carbonic anhydrase isoforms is characterized by a specific and highly conserved interaction pattern. The sulfamate group typically binds to the zinc ion within the enzyme's active site. nih.govtandfonline.com This interaction is analogous to that of the well-known sulfonamide inhibitors. nih.gov The deprotonated nitrogen atom of the sulfamate group coordinates directly with the Zn(II) ion, displacing a water molecule or hydroxide (B78521) ion that is normally present in the active site of the uninhibited enzyme. nih.govtandfonline.com

This primary binding event is further stabilized by a network of hydrogen bonds and other interactions with amino acid residues in the active site. For instance, X-ray crystallography studies of hCA II in complex with a sulfamate inhibitor revealed that in addition to the direct interaction with the zinc ion, hydrogen bonds form between the sulfamate moiety and active site residues, contributing to the stability of the enzyme-inhibitor complex. nih.gov The orientation of the rest of the inhibitor molecule within the active site can vary depending on its specific chemical structure, leading to different affinities and selectivities for various CA isoforms. nih.gov

Ligand-Zinc(II) Atom Interactions

The interaction between the sulfamate ligand and the catalytic zinc(II) ion is the defining feature of this class of carbonic anhydrase inhibitors. The sulfamate group binds to the zinc ion in its deprotonated, anionic form (R-OSO2NH−). tandfonline.com This negatively charged nitrogen atom acts as the zinc-binding group (ZBG), forming a coordinate bond with the positively charged Zn(II) ion. nih.govtandfonline.com This interaction places the inhibitor in a tetrahedral geometry around the zinc ion, mimicking the transition state of the native CO2 hydration reaction. tandfonline.com

Theoretical studies and charge calculations have shown a significant negative charge on the deprotonated nitrogen atom of the sulfamate group, which facilitates its strong electrostatic interaction with the zinc ion. nih.gov This direct coordination to the metal ion is a common feature among potent carbonic anhydrase inhibitors and is crucial for their inhibitory activity.

Hydrophobic Binding Pocket Interactions

Beyond the direct interaction with the zinc ion, the remainder of the sulfamate-containing inhibitor molecule engages in interactions within the hydrophobic binding pocket of the carbonic anhydrase active site. rcsb.orgnih.gov The active site of carbonic anhydrase can be conceptually divided into hydrophobic and hydrophilic halves. nih.gov The specific interactions within the hydrophobic region contribute significantly to the binding affinity and isoform selectivity of the inhibitor. rcsb.org

For example, in the crystal structure of human carbonic anhydrase II (hCA II) complexed with a dual aromatase-steroid sulfatase inhibitor containing a sulfamate group, the inhibitor's molecular structure extends into the hydrophobic pocket. rcsb.org Key amino acid residues that form this pocket and interact with the inhibitor include Val-121, Phe-131, Val-135, Leu-141, Val-143, Leu-198, Pro-202, and Leu-204. rcsb.org The nature and extent of these hydrophobic and van der Waals interactions are dependent on the specific structure of the "tail" portion of the inhibitor molecule, which is the part of the molecule that does not directly interact with the zinc ion. nih.govrcsb.org Even small structural modifications to the inhibitor can lead to significant changes in binding affinity and orientation within the active site. rcsb.org

General Principles of Enzyme Inhibitor Binding and Kinetic Analysis

The study of enzyme inhibitors relies on fundamental principles of binding and kinetic analysis to characterize their mechanism of action. embrapa.brnih.gov Enzyme kinetics provides a quantitative framework for understanding how inhibitors affect the rate of an enzyme-catalyzed reaction. libretexts.org

A key aspect of this analysis is the determination of kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). fiveable.me Various graphical methods, including the Lineweaver-Burk plot, Eadie-Hofstee plot, and Dixon plot, are employed to linearize the Michaelis-Menten equation and visually assess the type of inhibition (e.g., competitive, uncompetitive, mixed, or non-competitive). embrapa.brfiveable.me

For instance, in competitive inhibition, the inhibitor binds to the same active site as the substrate, leading to an increase in the apparent Km while Vmax remains unchanged. libretexts.org In contrast, uncompetitive inhibitors bind only to the enzyme-substrate complex, resulting in a decrease in both apparent Km and Vmax. Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. fiveable.me

The analysis of enzyme inhibition kinetics is crucial for:

Determining the mechanism of inhibition. embrapa.br

Quantifying the potency of an inhibitor (e.g., determining the inhibition constant, Ki). tandfonline.com

Comparing the effectiveness of different inhibitors.

Providing insights into the structure-activity relationship for the design of more potent and selective inhibitors. nih.gov

Slow-binding inhibition is a specific case where the inhibitor binds to the enzyme in a time-dependent manner, often involving a conformational change in the enzyme-inhibitor complex. nih.gov The kinetic analysis of slow-binding inhibitors requires monitoring the reaction progress over time to determine the association and dissociation rate constants. nih.gov

Computational and Theoretical Chemistry in 4 Cyanophenyl Sulfamate Research

Molecular Docking Studies with Target Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-cyanophenyl sulfamate (B1201201) and its derivatives, docking studies have been crucial in understanding their interactions with target enzymes like aromatase and steroid sulfatase (STS).

Molecular docking simulations have been employed to predict how derivatives of 4-cyanophenyl sulfamate bind within the active sites of aromatase and steroid sulfatase (STS). For these studies, crystal structures of the enzymes, such as the 3EQM structure for aromatase and 1P49 for sulfatase, are utilized. nih.gov Docking programs like GOLD are used to place the ligand into the enzyme's binding site and score the resulting poses. nih.gov

These simulations reveal the specific orientation of the inhibitors. For example, in the active site of aromatase, the sulfamate group of inhibitors like 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate is predicted to point towards residues Ser478 and Asp309. nih.gov The para-cyano group on the phenyl ring is also identified as a key feature for binding affinity. It is suggested that this cyano group may function as a hydrogen bond acceptor, interacting favorably with amino acid residues within the enzyme's active site, thereby enhancing the binding affinity. nih.gov In aromatase, this group points toward the same region as the C17 carbonyl group of the natural substrate androstenedione, where it can interact with the backbone NH of Met374. nih.gov

Table 1: Predicted Interactions of a this compound Derivative with Target Enzymes

Target Enzyme Key Interacting Residues Interacting Moiety of Inhibitor Predicted Interaction Type
Aromatase Ser478, Asp309 Sulfamate Group Hydrogen Bond
Met374 para-Cyano Group Hydrogen Bond
Steroid Sulfatase (STS) Arg98 para-Cyano Group Interaction with Guanidinium Group
Phe488 Phenyl Ring Face-Edge (π-π) Interaction
FGly75, His290, Lys368 Sulfamate Group Interaction with Residues and Calcium Ion

Beyond predicting the initial binding pose, computational analysis helps in understanding the stability of the enzyme-inhibitor complex. The interactions identified through docking provide a structural hypothesis for the observed inhibitory activity. For instance, the stability of the complex between a this compound derivative and aromatase is attributed to specific hydrogen bonds. The sulfamate nitrogen is predicted to form a hydrogen bond with the backbone carbonyl of Asp309, while a sulfamate oxygen atom bonds with the side chain of Ser478. nih.gov

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to elucidate reaction mechanisms and analyze molecular properties like geometry and electronic distribution.

DFT calculations have been instrumental in understanding the mechanisms of synthetic reactions involving aryl sulfamates, which are key precursors or analogs of this compound. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki–Miyaura reaction, DFT studies have shown that the catalytic cycle proceeds through the conventional pathway of oxidative addition, transmetalation, and reductive elimination. nih.govacs.org

These computational investigations have identified the oxidative addition of the aryl sulfamate C–O bond to the palladium catalyst as the turnover-limiting step of the reaction. nih.govresearchgate.net The calculations reveal that specific interactions, such as the bidentate coordination of phosphine (B1218219) ligands, play a critical role in lowering the energy barrier for this key step. nih.govacs.org Similarly, DFT studies on the palladium-catalyzed amination of aryl sulfamates also support oxidative addition as the rate-determining step and indicate that the reaction proceeds through a cationic pathway, particularly in polar protic solvents. acs.org DFT has also been used to examine the mechanism of ruthenium-porphyrin complex-catalyzed intramolecular C-H bond amidation of sulfamate esters. nih.gov

Table 2: Key Findings from DFT Studies on Aryl Sulfamate Reactions

Reaction Type Catalytic System Key Mechanistic Insight Rate-Determining Step
Suzuki-Miyaura Coupling Palladium/XPhos Bidentate ligand coordination stabilizes the transition state Oxidative Addition
Amination Palladium/Phosphine Reaction proceeds via a cationic pathway in polar solvents Oxidative Addition
Intramolecular Amidation Ruthenium-Porphyrin Formation of a metal-nitrene reactive intermediate -

DFT calculations are a primary method for determining the most stable three-dimensional structure of a molecule through geometry optimization. arxiv.orgscispace.com This process finds the minimum energy conformation, providing accurate data on bond lengths, bond angles, and dihedral angles. researchgate.net For molecules related to this compound, such as 4-cyano-N-[(4-cyanophenyl)sulfonyl]benzenesulfonamide, analyses have detailed the precise spatial arrangement of the atoms. For example, the angle between the planes of the two cyanophenyl rings was determined to be 47.90 (7)°. nih.gov Such studies also reveal intramolecular interactions, like π–π stacking between rings, that stabilize the molecular configuration. nih.gov

Furthermore, DFT is used to analyze the electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.comresearchgate.net The energies of HOMO and LUMO and the gap between them are critical descriptors of a molecule's reactivity and stability. scispace.com This analysis helps in understanding the chemical behavior of the compound and its potential interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Inhibitor Optimization

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at finding a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This modeling is crucial for optimizing lead compounds into more potent inhibitors.

The foundation of any QSAR model is a robust structure-activity relationship (SAR) dataset. For derivatives of 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate, extensive SAR studies have been conducted. nih.gov These studies involve systematic modifications to the parent structure to determine the effect of different functional groups and structural features on the inhibitory potency against aromatase and STS. nih.gov

Key findings from these SAR studies include:

Role of the para-Cyanophenyl Ring : This moiety is crucial for achieving a balance of potent dual inhibition of both aromatase and STS. nih.gov

Effect of Halogenation : Substitution of a halogen atom on the sulfamate-bearing phenyl ring is more effective for aromatase inhibition when placed at the ortho position relative to the sulfamate group. nih.gov

Linker Modification : Replacing the central methylene (B1212753) linker with a difluoromethylene linker can impact activity. nih.gov

Heterocycle Replacement : Swapping the triazole ring for an imidazole (B134444) group can lead to a significant enhancement in inhibitory activity for both enzymes. nih.gov

This detailed SAR data can be used to build predictive 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA). researchgate.net Such models generate contour maps that visualize the regions around the molecular scaffold where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for biological activity. These models serve as a powerful guide for the rational design of new, optimized inhibitors with enhanced potency. researchgate.net

Table 3: Summary of Structure-Activity Relationships for this compound Derivatives

Structural Modification Target Enzyme(s) Impact on Inhibitory Activity
Replacement of para-cyanophenyl ring Aromatase & STS Generally leads to reduced dual inhibition
Halogen substitution at ortho-position of sulfamate-bearing ring Aromatase More effective than substitution at other positions
Replacement of triazole with imidazole Aromatase & STS Significant enhancement of potency
Replacement of methylene linker with difluoromethylene Aromatase & STS Modulates activity

Advanced Spectroscopic and Analytical Methodologies in Research on 4 Cyanophenyl Sulfamate

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Research Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 4-Cyanophenyl sulfamate (B1201201) and related compounds. This technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. In the analysis of similar compounds, reversed-phase (RP) HPLC methods are commonly employed. sielc.comsielc.com

For instance, the analysis of related cyanophenyl esters often utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com The retention time, the time it takes for the compound to travel from the injector to the detector, is a key parameter for identification and purity assessment. While specific HPLC parameters for 4-Cyanophenyl sulfamate are not detailed in the provided search results, the general approach for analogous compounds provides a framework for its analysis. The optimization of conditions such as mobile phase composition, flow rate, and column temperature is critical to achieve sharp, symmetrical peaks for accurate quantification. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Related Cyanophenyl Compounds

Parameter Condition Reference
Column Newcrom R1 sielc.com
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid sielc.comsielc.com
Detector UV-Vis or Mass Spectrometer sielc.comsielc.comresearchgate.net

| Purpose | Purity assessment, preparative separation, pharmacokinetics | sielc.comsielc.com |

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS) for Structural Elucidation and Reaction Monitoring

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for the structural elucidation of compounds like this compound. When coupled with liquid chromatography (LC-MS), it allows for the separation of complex mixtures followed by the mass analysis of individual components, providing both qualitative and quantitative information. nih.govlcms.czresearchgate.net

In the context of sulfated compounds, MS can confirm the presence of the sulfate (B86663) group. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can help determine the elemental composition of a molecule. nih.gov Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis and is used to determine the fragmentation patterns of a molecule. This fragmentation data provides detailed structural information. For sulfated molecules, a characteristic fragment ion with a mass-to-charge ratio (m/z) of 97, corresponding to HSO₄⁻, is often observed, confirming the presence of the sulfate group. nih.gov

LC-MS/MS is particularly valuable for monitoring the progress of chemical reactions and identifying metabolites of pharmaceutical compounds in environmental samples. researchgate.net The high sensitivity and selectivity of techniques like selected reaction monitoring (SRM) allow for the detection of trace amounts of compounds in complex matrices. researchgate.net

Table 2: Key Mass Spectrometry Applications in the Analysis of Sulfated Compounds

Technique Application Key Information Provided Reference
Mass Spectrometry (MS) Structural Elucidation Mass-to-charge ratio, elemental composition (with HRMS) nih.gov
Tandem MS (MS/MS) Structural Characterization Fragmentation patterns, confirmation of functional groups (e.g., sulfate) nih.gov
LC-MS Analysis of Complex Mixtures Separation and mass analysis of individual components nih.govlcms.cz

| LC-MS/MS | Reaction Monitoring, Metabolite Identification | High sensitivity and selectivity for quantitative and qualitative analysis | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the detailed structure of organic compounds, including this compound. blogspot.commsu.edu This non-destructive method provides information about the chemical environment of specific nuclei, such as hydrogen (¹H NMR) and carbon-13 (¹³C NMR). blogspot.compressbooks.pub

The basic principle of NMR involves the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. libretexts.org The exact frequency at which a nucleus absorbs energy is known as its chemical shift (δ), which is highly sensitive to the local electronic environment. pressbooks.pub The chemical shift is measured relative to a standard, typically tetramethylsilane (B1202638) (TMS). pressbooks.publibretexts.org

Table 3: Expected NMR Spectroscopic Data for Aromatic Compounds

Feature Information Provided Reference
Chemical Shift (δ) Electronic environment of each nucleus pressbooks.pub
Integration (¹H NMR) Relative number of protons blogspot.com
Spin-Spin Splitting (¹H NMR) Number of neighboring protons blogspot.com

| ¹³C NMR Spectrum | Number and electronic environment of unique carbon atoms | blogspot.compressbooks.pub |

X-ray Crystallography of Enzyme-Inhibitor Complexes and Molecular Structures

X-ray crystallography is a technique that provides the precise three-dimensional atomic structure of a molecule in its crystalline form. nih.gov This method is particularly valuable for understanding the interaction between a small molecule inhibitor, such as a derivative of this compound, and its target enzyme. nih.govnih.gov By determining the crystal structure of an enzyme-inhibitor complex, researchers can visualize the exact binding mode of the inhibitor within the enzyme's active site. nih.govresearchgate.net

This structural information is critical for structure-based drug design, as it reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of the enzyme. nih.govnih.gov Understanding these interactions can guide the design of more potent and selective inhibitors. rsc.org For example, crystallographic studies can reveal how an inhibitor induces conformational changes in the enzyme upon binding. nih.gov While a specific crystal structure for this compound was not found in the search results, the principles of X-ray crystallography are widely applied to study similar enzyme inhibitors. nih.govrsc.org

Table 4: Applications of X-ray Crystallography in Inhibitor Research

Application Insights Gained Reference
Enzyme-Inhibitor Complex Structure Precise 3D arrangement of atoms, inhibitor binding mode nih.govnih.gov
Structure-Based Drug Design Identification of key interactions for inhibitor optimization nih.govrsc.org

| Understanding Enzyme Mechanisms | Visualization of active sites and conformational changes | nih.gov |

Applications and Future Directions in Chemical Biology Research

Development of Chemical Probes and Activity-Based Probes for Target Engagement Studies

Chemical probes are essential for understanding the function of proteins and other biomolecules within their native cellular environment. researchgate.net Activity-based probes (ABPs), a specific type of chemical probe, are designed to covalently modify the active site of a specific enzyme or class of enzymes, providing a direct readout of their catalytic activity. nih.govnih.gov The development of such probes is crucial for target engagement studies, which aim to confirm that a potential drug molecule is interacting with its intended target in a complex biological system. researchgate.netnih.gov

The 4-cyanophenyl sulfamate (B1201201) scaffold has been instrumental in the design of dual aromatase-sulfatase inhibitors (DASIs). nih.govbath.ac.uk In this context, derivatives of 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate have been synthesized and evaluated. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications to the phenyl sulfamate ring, such as the introduction of halogen atoms, significantly impact the inhibitory potency against both aromatase and steroid sulfatase (STS). nih.govbath.ac.uk These studies are fundamental to developing probes that can selectively engage these enzymes, allowing for a deeper understanding of their roles in diseases like hormone-dependent breast cancer. nih.govresearchgate.net The ability to create a range of inhibitors with varying potencies is a key step in developing finely-tuned chemical probes for target validation and engagement studies. nih.gov

Exploration in Covalent Ligand-Directed Release Chemistry

Covalent ligand-directed release (CoLDR) chemistry is an innovative strategy where a ligand, upon covalently binding to its protein target, triggers the release of a payload molecule. researchgate.netnih.govacs.org This approach has significant potential for the targeted delivery of therapeutic agents or diagnostic markers. The sulfamate group is particularly well-suited for this application due to its "self-immolative" properties. google.com When a nucleophilic residue in the protein's active site, such as a cysteine, attacks the electrophilic center of the sulfamate, the directing ligand is released. researchgate.netgoogle.com

Recent research has demonstrated the use of sulfamate-based electrophiles in CoLDR. nih.gov For instance, sulfamate acetamides have been developed as tunable electrophiles that can be used to create "turn-on" fluorescent probes or for the traceless, site-specific labeling of proteins. nih.gov In one example, an ibrutinib-based sulfamate probe was designed to release a coumarin (B35378) fluorophore upon covalent binding to Bruton's tyrosine kinase (BTK). researchgate.net This resulted in a "turn-on" fluorescent signal, directly indicating target engagement. researchgate.net This technology, while not yet specifically reported with 4-cyanophenyl sulfamate itself, opens a promising avenue for its future application. The 4-cyanophenyl group could serve as a key recognition motif for a specific protein target, directing the covalent modification and subsequent release of a payload.

Radiopharmaceutical Development for Positron Emission Tomography (PET) Imaging Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiopharmaceuticals to visualize and quantify physiological processes at the molecular level. numberanalytics.com The development of novel PET radiotracers is a major focus of radiopharmaceutical research, aiming to improve the diagnosis and monitoring of various diseases, including cancer. numberanalytics.commdpi.com

The this compound scaffold has been identified as a promising candidate for the development of PET imaging agents. researchgate.net Specifically, researchers have focused on labeling derivatives with positron-emitting radionuclides like carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F). researchgate.netiaea.org The goal is to create radiotracers that can target and visualize enzymes like aromatase and STS in vivo. For example, carbon-11 labeled versions of dual aromatase-steroid sulfatase inhibitors have been synthesized, such as [¹¹C]4-(((4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino)methyl)-2-chlorophenyl sulfamate. researchgate.net These radiolabeled compounds allow for the non-invasive study of enzyme distribution and activity, which can be invaluable for understanding disease progression and the effectiveness of therapeutic interventions. The development of such radiopharmaceuticals holds the potential to provide more precise diagnostic information and guide personalized treatment strategies. mdpi.com

Prospects for Exploring New Biological Targets and Mechanisms

The versatility of the this compound scaffold suggests its potential for exploring new biological targets and elucidating novel mechanisms of action beyond its established role as an inhibitor of steroidogenic enzymes. mdpi.com The chemical properties of the sulfamate group, particularly its ability to act as a covalent modifier, make it an attractive warhead for targeting a variety of enzymes. google.com

Future research could focus on designing libraries of this compound derivatives to screen against a wide range of protein targets. hitgen.com This could lead to the discovery of inhibitors for enzymes that have not been previously targeted, opening up new avenues for therapeutic intervention. mdpi.com For example, the scaffold could be adapted to target proteinases or other enzymes with nucleophilic residues in their active sites. hitgen.com Furthermore, the covalent nature of the interaction can be exploited to develop highly selective and potent inhibitors, even for challenging targets. hitgen.com The exploration of new biological space with this privileged scaffold could uncover previously unknown cellular pathways and provide the basis for the development of next-generation chemical probes and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Cyanophenyl sulfamate, and how can researchers ensure reproducibility?

  • Methodological Answer : The compound is commonly synthesized via asymmetric C-H amination reactions using prochiral sulfamate precursors. For example, Du Bois reactions catalyzed by chiral dirhodium(II) complexes (e.g., Rh₂(S-nap)₄) have been employed to generate six-membered-ring sulfamate esters . To ensure reproducibility, document catalyst loading (e.g., 2–5 mol%), solvent systems (e.g., dichloroethane), and reaction temperatures (typically 40–60°C). Include X-ray crystallography data to confirm stereochemistry, as misassignments have been reported in earlier studies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : The compound exhibits acute toxicity (oral, dermal, and inhalation; Category 4) and may cause skin/eye irritation. Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse affected areas with water for ≥15 minutes and consult medical personnel. Avoid dust formation and ensure proper ventilation during synthesis . Emergency protocols should align with EU-GHS/CLP regulations, including access to SDS sheets and emergency contact numbers .

Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment (≥95%). Structural confirmation requires ¹H/¹³C NMR (e.g., δ 7.5–8.0 ppm for aromatic protons) and FT-IR (e.g., sulfamate S=O stretches at 1150–1250 cm⁻¹). For crystallographic validation, single-crystal X-ray diffraction resolves bond angles and torsional conformations . Cross-validate with mass spectrometry (e.g., ESI-MS for [M+H]⁺ peaks) .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis of this compound to improve yield and stereochemical fidelity?

  • Methodological Answer : Catalyst selection is critical. Dirhodium complexes with chiral ligands (e.g., Rh₂(S-nap)₄) enhance enantiomeric excess (ee >90%). Screen solvents (e.g., toluene vs. DCE) and additives (e.g., MgO for acid scavenging). Kinetic studies (e.g., variable-temperature NMR) can identify rate-limiting steps. Recent work highlights the role of protic additives in stabilizing transition states .

Q. How should researchers address contradictions in reported stereochemical configurations of sulfamate intermediates?

  • Methodological Answer : Discrepancies often arise from misassigned X-ray data or overreliance on computational models. Reanalyze crystal structures using high-resolution synchrotron data. Compare experimental optical rotations with DFT-predicted values. For example, Kang et al. corrected the absolute configuration of a related sulfamate ester from S to R using anomalous dispersion effects . Always report raw diffraction data in supplementary materials for peer validation .

Q. What computational strategies predict the physicochemical properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. PubChem-derived InChI keys (e.g., CGLNCAGLSDLENX-UHFFFAOYSA-N) enable database mining for analogous sulfamates . Molecular dynamics simulations (e.g., AMBER) assess stability in biological matrices, critical for drug discovery applications .

Q. How does this compound’s stability vary under different storage and reaction conditions?

  • Methodological Answer : The compound is hygroscopic; store under argon at −20°C. Thermogravimetric analysis (TGA) reveals decomposition above 150°C. Monitor degradation products (e.g., cyanophenol, SO₂) via GC-MS. In aqueous media, hydrolysis rates depend on pH: stable at pH 4–6 but degrade rapidly in alkaline conditions (t₁/₂ <24 hrs at pH 9) .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., NMR shifts, HPLC retention times) in appendices. Processed data (e.g., ee values, kinetic constants) should be tabulated in the main text with error margins (±SD) .
  • Figures : Label crystal structures with CCDC deposition numbers. Use color-coded schemes for reaction mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.